molecular formula C15H19N3O4S B6967582 3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid

3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid

Cat. No.: B6967582
M. Wt: 337.4 g/mol
InChI Key: UNWKBIRHTLGHIP-UHFFFAOYSA-N
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Description

3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a sulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Amination: The sulfonylated imidazole is reacted with an amine, such as methylamine, to introduce the sulfonyl-methylamino group.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the sulfonyl-methylamino imidazole derivative with 3-bromophenylpropanoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl]phenyl]propanoic acid: Lacks the methylamino group, which may affect its binding affinity and specificity.

    3-[3-[(1,2-Dimethylimidazol-4-yl)amino]phenyl]propanoic acid: Lacks the sulfonyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both the sulfonyl-methylamino group and the imidazole ring in 3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid makes it unique. This combination allows for diverse chemical reactivity and the potential for multiple modes of biological interaction, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[3-[(1,2-dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-16-14(10-17(11)2)23(21,22)18(3)13-6-4-5-12(9-13)7-8-15(19)20/h4-6,9-10H,7-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWKBIRHTLGHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)C2=CC=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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